molecular formula C11H16N2O2 B071840 Tert-butyl 4-methylpyridin-3-ylcarbamate CAS No. 180253-66-1

Tert-butyl 4-methylpyridin-3-ylcarbamate

Cat. No. B071840
M. Wt: 208.26 g/mol
InChI Key: DIHCQPPXAIYZOO-UHFFFAOYSA-N
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Description

"Tert-butyl 4-methylpyridin-3-ylcarbamate" is a compound of interest in various fields of chemistry due to its structural and functional properties. This compound serves as a versatile intermediate in organic synthesis, offering opportunities for modifications and applications in material science, pharmaceuticals, and catalysis.

Synthesis Analysis

The synthesis of tert-butyl 4-methylpyridin-3-ylcarbamate involves several key steps starting from readily available materials. A modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation with an activated carboxylic acid derivative is a reported method for its preparation. The overall process yields the target compound with high purity and efficiency, highlighting its practicality for large-scale applications (Li et al., 2012).

Molecular Structure Analysis

The molecular structure of tert-butyl 4-methylpyridin-3-ylcarbamate and similar compounds has been extensively studied using techniques like X-ray diffraction, NMR spectroscopy, and computational methods. These studies provide insights into the compound's conformation, electronic structure, and intermolecular interactions, crucial for understanding its reactivity and properties (Tomaščiková et al., 2008).

Chemical Reactions and Properties

Tert-butyl 4-methylpyridin-3-ylcarbamate participates in various chemical reactions, including nucleophilic substitutions, cycloadditions, and oxidation-reduction processes. Its chemical behavior is influenced by the presence of the tert-butyl group, which imparts steric effects and modifies the compound's reactivity pattern. These reactions expand the compound's utility in synthesizing a wide array of derivatives and complex molecules (Amarante et al., 2012).

Physical Properties Analysis

The physical properties of tert-butyl 4-methylpyridin-3-ylcarbamate, such as solubility, melting point, and boiling point, are critical for its handling and application in various processes. Its solubility in organic solvents and stability under different conditions determine its suitability for use in chemical syntheses and formulations (Maiwald et al., 2017).

Chemical Properties Analysis

The compound exhibits a range of chemical properties, including acidity/basicity, nucleophilicity, and electrophilicity, influenced by its molecular structure. These properties are essential for its reactivity and application in catalysis and as a building block in organic synthesis. Studies on its reactivity towards different reagents and conditions provide a foundation for its use in tailored synthetic routes (Stamos et al., 1997).

Scientific Research Applications

Structure Characterization and Synthetic Applications

  • NMR Spectroscopy for Structural Analysis : The structure of related compounds, such as tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate, has been characterized using 2D heteronuclear NMR experiments. This highlights the use of NMR spectroscopy in understanding the molecular structure of complex organic compounds, which is crucial for their application in chemical synthesis and drug development (Aouine et al., 2016).

  • Synthesis and Chemical Reactions : Research on tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate demonstrates the synthetic pathways and reactions, such as Diels-Alder reactions, that are used to create and modify carbamate compounds. These synthetic methodologies can be applied to the synthesis of tert-butyl 4-methylpyridin-3-ylcarbamate for its potential applications in medicinal chemistry and material science (Padwa et al., 2003).

Material Science and Catalysis

  • Dye-Sensitized Solar Cells : Amphiphilic ruthenium sensitizers, which include carbamate ligands, have been synthesized for their application in dye-sensitized solar cells (DSSCs). The carbamate functional group plays a role in the photophysical properties of these sensitizers, demonstrating the utility of such compounds in renewable energy technologies (Klein et al., 2004).

  • Process Development for Pharmaceutical Intermediates : The scalable synthesis of related carbamate compounds, such as (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, demonstrates the relevance of carbamate chemistry in the development of pharmaceutical intermediates. This underscores the importance of efficient synthetic routes for compounds that may serve as key intermediates in drug synthesis (Li et al., 2012).

properties

IUPAC Name

tert-butyl N-(4-methylpyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8-5-6-12-7-9(8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHCQPPXAIYZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453860
Record name tert-butyl 4-methylpyridin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-methylpyridin-3-ylcarbamate

CAS RN

180253-66-1
Record name (4-Methylpyridin-3-yl)carbamic acid tert-butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180253-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-butyl 4-methylpyridin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-tert-butoxycarbonylaminopyridine (13.5 g, 69.5 mmol) in tetrahydrofuran (300 ml) was cooled to -70° C. and treated with tert-butyllithinum (102.2 ml, 1.7M in pentane, 173.7 mmol) at such a rate as to maintain the temperature at below -60° C. The mixture was aged at -60° C. to -70° C. for 3.5 hours and then treated with a solution of methyl iodide (11.2 g, 79.1 mmol) in tetrahydrofuran (50 ml) while keeping the temperature below -60° C. The mixture was stirred at -50° C. to -60° C. for 30 minutes, warmed to -30° C. and quenched with water (300 ml). The mixture was extracted with ethyl acetate (2×300 ml) and the combined organic fractions were washed with saturated brine (200 ml), dried (Na2CO3), filtered and concentrated in vacuo to residue. The crude product was purified by chromatography on silica gel (50% ethyl acetate/50% hexane) and swished in hot hexane to afford the title compound as a pale beige crystalline solid; yield: 7.34 g (51%); mp. 91°-93° C.; Analysis Found: C, 63.44; H, 7.72; N, 13.38. C11H16N2 O2 requires C, 63.44; H, 7.74; N, 13.45%. 1H NMR (CD2 Cl2 /TMS) δ1.50 (9H, s), 2.26 (3H, s), 7.12 (2H, d+br.s, J=5.0 Hz), 8.22 (1H, d, J=5.0 Hz), 8.80 (1H, s).
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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